molecular formula C17H25BN2O5 B1412240 (3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid CAS No. 1704074-10-1

(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid

Cat. No. B1412240
M. Wt: 348.2 g/mol
InChI Key: TZFYLPVMLOKGKX-UHFFFAOYSA-N
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Description

“(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” is a boron-containing compound . Boron compounds have been increasingly studied in medicinal chemistry due to their diverse biological applications . This particular compound is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation .


Synthesis Analysis

Boronic acids, such as “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid”, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular structure of “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” is complex, with several functional groups. It includes a tert-butoxycarbonyl group, a piperidin-4-yl group, a carbamoyl group, a phenyl group, and a boronic acid group .


Chemical Reactions Analysis

The introduction of a boronic acid group to bioactive molecules, such as “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid”, can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Scientific Research Applications

1. Synthesis and Peptide Bond Formation

The compound is used in the synthesis of dipeptides, like Boc-D-Ala-L-Pip-NH(i)Pr, demonstrating its utility in forming peptide bonds and adopting beta-turn conformations (Didierjean, Boussard, & Aubry, 2002). It's also involved in the N-tert-butoxycarbonylation of amines, highlighting its role in amine protection, crucial for peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

2. Medicinal Chemistry and Drug Synthesis

The compound finds applications in medicinal chemistry, especially in the synthesis of complex molecules. For instance, it's used in the stereocontrolled synthesis of tricyclic carbapenem derivatives, which have shown potent antibacterial activities against gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).

3. Catalysis and Chemical Transformations

It serves as a key reagent in catalysis and various chemical transformations. A notable example is its use in the preparation of tert-butyl esters from boronic acids, showcasing its versatility in organic synthesis (Li, Zou, Zhu, Wang, Li, Wu, & Wu, 2014). Moreover, the compound has been used to explore the bifurcated hydrogen-bond stabilization of boron analogues of carboxylic acids, contributing to our understanding of hydrogen bond dynamics and molecular stability (Guo, Huang, Zhao, Lei, Ke, & Kong, 2019).

Future Directions

The future directions of research on “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” and similar boron-containing compounds are promising. The relevance of extending the studies with boronic acids in medicinal chemistry is reinforced, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O5/c1-17(2,3)25-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(11-12)18(23)24/h4-6,11,14,23-24H,7-10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFYLPVMLOKGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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